molecular formula C11H10ClNO3 B12760012 Tetrahydro-5-(4-chlorophenyl)-2-oxo-3-furancarboxamide CAS No. 124500-06-7

Tetrahydro-5-(4-chlorophenyl)-2-oxo-3-furancarboxamide

Katalognummer: B12760012
CAS-Nummer: 124500-06-7
Molekulargewicht: 239.65 g/mol
InChI-Schlüssel: ACQYMHFVZONQTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetrahydro-5-(4-chlorophenyl)-2-oxo-3-furancarboxamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a furan ring, a chlorophenyl group, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-5-(4-chlorophenyl)-2-oxo-3-furancarboxamide typically involves the reaction of 4-chlorobenzaldehyde with a suitable furan derivative under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Tetrahydro-5-(4-chlorophenyl)-2-oxo-3-furancarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Wissenschaftliche Forschungsanwendungen

Tetrahydro-5-(4-chlorophenyl)-2-oxo-3-furancarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Tetrahydro-5-(4-chlorophenyl)-2-oxo-3-furancarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Tetrahydro-5-(4-bromophenyl)-2-oxo-3-furancarboxamide
  • Tetrahydro-5-(4-methylphenyl)-2-oxo-3-furancarboxamide
  • Tetrahydro-5-(4-nitrophenyl)-2-oxo-3-furancarboxamide

Uniqueness

Tetrahydro-5-(4-chlorophenyl)-2-oxo-3-furancarboxamide is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring .

Eigenschaften

CAS-Nummer

124500-06-7

Molekularformel

C11H10ClNO3

Molekulargewicht

239.65 g/mol

IUPAC-Name

5-(4-chlorophenyl)-2-oxooxolane-3-carboxamide

InChI

InChI=1S/C11H10ClNO3/c12-7-3-1-6(2-4-7)9-5-8(10(13)14)11(15)16-9/h1-4,8-9H,5H2,(H2,13,14)

InChI-Schlüssel

ACQYMHFVZONQTB-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(=O)OC1C2=CC=C(C=C2)Cl)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.